REACTION_CXSMILES
|
[ClH:1].[CH3:2][C:3]1[CH:11]=[CH:10][C:6]([C:7](=[NH:9])O)=[CH:5][CH:4]=1.[NH3:12].CO.[Cl-].[NH4+]>CCO>[ClH:1].[CH3:2][C:3]1[CH:11]=[CH:10][C:6]([C:7]([NH2:12])=[NH:9])=[CH:5][CH:4]=1 |f:0.1,2.3,4.5,7.8|
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
Cl.CC1=CC=C(C(O)=N)C=C1
|
Name
|
|
Quantity
|
24.12 mL
|
Type
|
reactant
|
Smiles
|
N.CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.CC1=CC=C(C(O)=N)C=C1
|
Name
|
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred at room temperature for 20 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled in refrigerator
|
Type
|
CUSTOM
|
Details
|
the precipitate is removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
The mother liquor is concentrated
|
Type
|
CUSTOM
|
Details
|
to yield the crude product which
|
Type
|
FILTRATION
|
Details
|
the white precipitate is filtered
|
Type
|
CONCENTRATION
|
Details
|
The beige filtrate is concentrated
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.CC1=CC=C(C(=N)N)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.15 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 97.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |